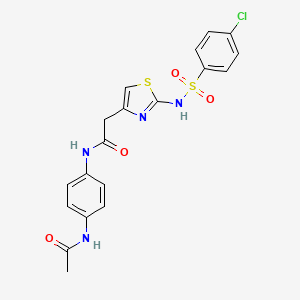

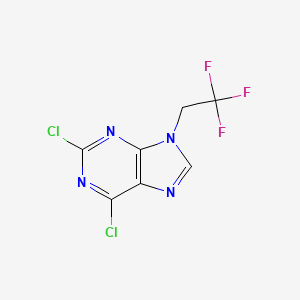

![molecular formula C22H16N4O3S B2519979 (E)-N-(苯并[d]噻唑-2-基)-3-(4-硝基苯基)-N-(吡啶-2-基甲基)丙烯酰胺 CAS No. 886903-46-4](/img/structure/B2519979.png)

(E)-N-(苯并[d]噻唑-2-基)-3-(4-硝基苯基)-N-(吡啶-2-基甲基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

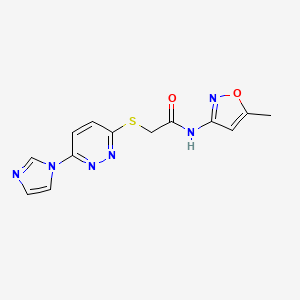

“(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide”, also known as BTNP, is a chemical compound that has gained interest in various fields of research and industry due to its unique properties. It is a benzothiazole derivative .

Synthesis Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is relatively planar with dihedral angles between the central benzene ring and the benzothiazole and pyridine rings being small, indicating that the molecule is nearly planar .Chemical Reactions Analysis

Benzothiazole derivatives have been evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms . Different (un)substituted (hetero)aromatic substituents were linked to N1 of the hydrazone in order to establish robust structure-activity relationships .Physical And Chemical Properties Analysis

The molecular weight of BTNP is 416.46. More detailed physical and chemical properties are not available in the search results.科学研究应用

金属吸附和生物活性

N-杂环丙烯酰胺单体,包括具有噻唑基部分的结构,已被合成并发展为聚合物。这些聚合物已被用作各种金属离子的有效螯合剂,对 Fe3+、Pb2+、Cd2+、Ni2+ 和 Cu2+ 等离子体表现出选择性。此外,这些化合物表现出抗菌活性,使其在环境和生物背景下都具有相关性 (Al-Fulaij, Elassar, & El-asmy, 2015)。

抗癌潜力

与 (E)-N-(苯并[d]噻唑-2-基)-3-(4-硝基苯基)-N-(吡啶-2-基甲基)丙烯酰胺 结构相似的化合物已显示出对各种人类癌细胞系有希望的细胞毒活性。具体而言,一些衍生物已证明对肺腺癌细胞具有有效的活性,暗示了它们作为抗癌剂的潜在用途 (Kamal et al., 2014)。

杀虫剂应用

新合成的包含磺酰胺类噻唑部分的杂环化合物已被发现是有效的杀虫剂。这些化合物对棉铃虫、斜纹夜蛾有显着的毒性,表明它们在农业害虫防治中具有潜在应用 (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020)。

烯烃氧化中的催化活性

含有噻唑-腙 NNN 给体配体的二氧化钒 (V) 配合物已被探索其在烯烃氧化中的催化活性。这些配合物在催化中的应用展示了噻唑衍生物在化学合成过程中的多功能性 (Ghorbanloo et al., 2017)。

VEGFR-2 激酶抑制

具有与所讨论结构相似的化合物已被确定为血管内皮生长因子受体-2 (VEGFR-2) 激酶活性的有效抑制剂。这突出了它们在 VEGFR-2 参与的疾病(例如癌症)中的潜在治疗应用 (Borzilleri et al., 2006)。

合成和荧光性质

新型吡啶并[2,1-b]苯并噻唑和 N-取代的 2-吡啶基苯并噻唑衍生物已被合成,表现出显着的荧光性质。这些衍生物可能在材料科学中得到应用,特别是在新型荧光材料的开发中 (Azzam, Elgemeie, & Osman, 2020)。

抗菌和抗肿瘤活性

吡啶噻唑衍生物的锌 (II) 配合物已被研究其抗菌和抗肿瘤特性。研究结果表明这些配合物可用于开发具有潜在治疗应用的新型生物活性材料 (Xun-Zhong et al., 2020)。

作用机制

Target of Action

Similar compounds have been known to targetcysteine .

Mode of Action

The compound, when interacting with its targets, undergoes a significant change. For instance, a similar compound, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate, essentially emits no fluorescence, but achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of cysteine .

Biochemical Pathways

It’s known that cysteine plays a key role in all life forms , and any compound interacting with it could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s interaction with biological systems, such as its use for imaging cysteine in hepg2 cells and zebrafish , suggests that it has some degree of bioavailability.

Result of Action

A similar compound has been successfully used for imaging cysteine in hepg2 cells and zebrafish , suggesting that it may have similar effects.

Action Environment

Similar compounds have shown dramatic absorption/fluorescence dual-mode color changes induced by water and zinc ions , suggesting that environmental factors can significantly influence their action.

未来方向

The future directions of BTNP research could involve further exploration of its inhibitory effects on human monoamine oxidase (hMAO) A and B isoforms, as well as its potential applications in the treatment of neurodegenerative disorders . Further studies could also investigate its physical and chemical properties, safety and hazards.

属性

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3S/c27-21(13-10-16-8-11-18(12-9-16)26(28)29)25(15-17-5-3-4-14-23-17)22-24-19-6-1-2-7-20(19)30-22/h1-14H,15H2/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMXZKXFPWWLCA-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

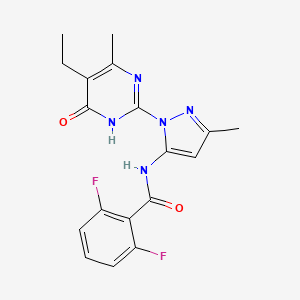

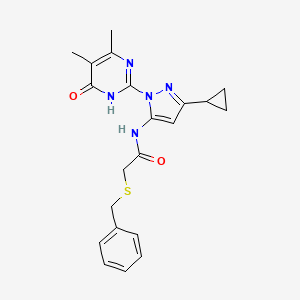

![2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2519909.png)

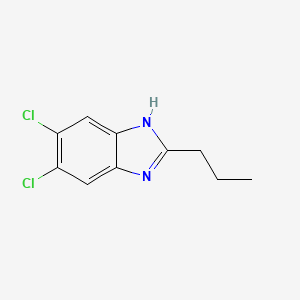

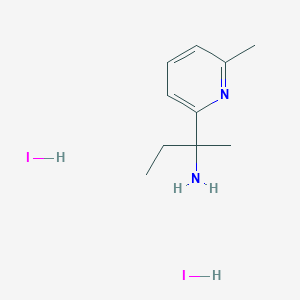

![1-(4-Methoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519911.png)

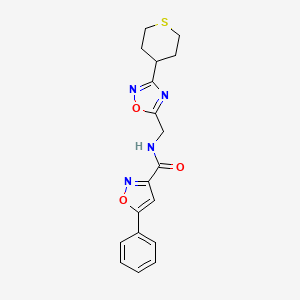

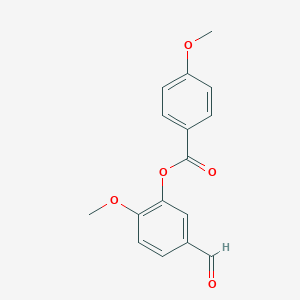

![2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine](/img/structure/B2519912.png)

![N-allyl-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2519913.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2519915.png)